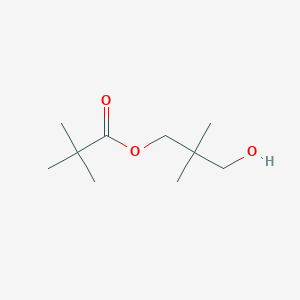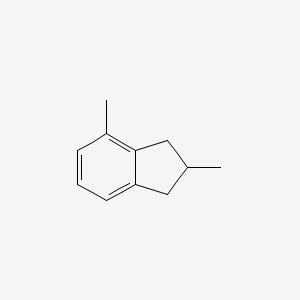
4-Methoxy-2-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a trifluoromethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(trifluoromethyl)pyrimidine typically involves the introduction of the trifluoromethyl group and the methoxy group onto the pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with a trifluoromethylating agent and a methoxylating agent under controlled conditions. For example, the reaction of 2-chloro-4-methoxypyrimidine with trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 4-Methoxy-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.
科学的研究の応用
4-Methoxy-2-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Methoxy-2-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its binding affinity and selectivity.
類似化合物との比較
- 2-Methoxy-4-(trifluoromethyl)pyridine
- 4-Methoxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison: 4-Methoxy-2-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the pyrimidine ring. This configuration can result in distinct chemical and biological properties compared to similar compounds. For instance, the presence of the methoxy group at the 4-position can enhance its reactivity in nucleophilic substitution reactions, while the trifluoromethyl group at the 2-position can improve its metabolic stability and lipophilicity.
特性
分子式 |
C6H5F3N2O |
|---|---|
分子量 |
178.11 g/mol |
IUPAC名 |
4-methoxy-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H5F3N2O/c1-12-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3 |
InChIキー |
GGWQXELWIYQMQI-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)









